1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE
Description
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3S2/c1-20-14(11-2-3-21-8-11)7-17-22(18,19)9-10-4-12(15)6-13(16)5-10/h2-6,8,14,17H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDDTBIVSDAPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the difluorophenyl intermediate:
Methoxy and thiophene group attachment: The methoxy and thiophene groups are introduced through nucleophilic substitution reactions, often using reagents like sodium methoxide and thiophene derivatives.
Sulfonamide formation: The final step involves the formation of the sulfonamide group, typically through the reaction of the intermediate with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, thiophene derivatives, and methanesulfonyl chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or activating their function, leading to a biological response.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
AVE-1625 (N-[1-[Bis(4-Chlorophenyl)Methyl]-3-Azetidinyl]-N-(3,5-Difluorophenyl)Methanesulfonamide)
- Structural Similarities : Both compounds share the 3,5-difluorophenyl group and methanesulfonamide core.
- Key Differences : AVE-1625 incorporates a bis(4-chlorophenyl)methyl-azetidinyl group instead of the thiophen-3-yl-methoxyethyl chain. This substitution likely alters pharmacokinetics; the azetidine ring may enhance CNS penetration, while the chlorophenyl groups increase lipophilicity .
- Applications: AVE-1625 (drinabant) is a cannabinoid receptor antagonist studied for obesity and addiction, indicating that the 3,5-difluorophenyl-methanesulfonamide scaffold has neuropharmacological relevance .
Sanofi-Aventis Azetidine Derivatives
- Example Compound : N-{1-[Bis(4-Chlorophenyl)Methyl]Azetidin-3-yl}-N-(3,5-Difluorophenyl)Methylsulfonamide.
- Comparison : Shares the 3,5-difluorophenyl and methanesulfonamide groups but replaces the thiophen-methoxyethyl group with a bis(4-chlorophenyl)methyl-azetidine. The synthesis employs tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) in toluene, suggesting similar reaction conditions for sulfonamide derivatives .
- Pharmacological Focus : Azetidine derivatives are prioritized for CNS disorders due to their conformational rigidity and blood-brain barrier permeability .
Thiophen-Containing Impurities in Drospirenone/Ethinyl Estradiol
- Relevant Analogs: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol e (S)-N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)Propan-1-Amine
- Comparison : These compounds feature thiophen substituents but lack the difluorophenyl-methanesulfonamide backbone. The thiophen-3-yl group in the target compound may improve solubility compared to thiophen-2-yl analogs, as meta-substitution often reduces steric hindrance .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Strategies : The target compound’s thiophen-methoxyethyl group may require phase-transfer catalysts (e.g., TDA-1) or polar solvents for efficient coupling, as seen in analogous syntheses .
- Bioactivity Predictions: The 3,5-difluorophenyl group is associated with enhanced receptor binding in CNS targets (e.g., serotonin or cannabinoid receptors), while the thiophen-3-yl moiety could modulate metabolic stability compared to chlorophenyl analogs .
- Toxicity Considerations : Unlike AVE-1625, the absence of chlorophenyl groups in the target compound may reduce hepatotoxicity risks, a common concern with halogenated aromatics .
Biological Activity
1-(3,5-Difluorophenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorophenyl group, a methoxy group, and a thiophene moiety, contributing to its unique chemical properties. Its molecular formula is C14H16F2N2O2S, with a molecular weight of approximately 318.35 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with proteins, influencing their function. Additionally, the presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacokinetic properties.
Biological Activity
This compound has shown promise in several biological assays:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Anticancer Properties : Research has suggested that the compound may inhibit the proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity in animal models. It appears to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited a zone of inhibition measuring 15 mm at a concentration of 100 µg/mL, indicating significant antimicrobial activity.
-
Anticancer Activity Assessment :
- Objective : To determine the effects on cancer cell proliferation.
- Method : MTT assay was used on HeLa and MCF-7 cell lines.
- Results : The compound reduced cell viability by approximately 40% at a concentration of 50 µM after 48 hours.
-
In Vivo Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory potential in a rat model of paw edema.
- Method : The compound was administered orally at varying doses.
- Results : A significant reduction in paw swelling was observed at doses of 10 mg/kg compared to control groups.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Method Used | Concentration | Results |
|---|---|---|---|
| Antimicrobial | Disk diffusion | 100 µg/mL | Zone of inhibition: 15 mm |
| Anticancer | MTT assay | 50 µM | Cell viability reduction: 40% |
| Anti-inflammatory | In vivo model | 10 mg/kg | Significant swelling reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
